1-Hexyl-2,4,5-triphenyl-1H-imidazole
Description
1-Hexyl-2,4,5-triphenyl-1H-imidazole is a tetrasubstituted imidazole derivative characterized by a hexyl chain at the 1-position and phenyl groups at the 2, 4, and 5 positions. Imidazoles are heterocyclic compounds with diverse applications in medicinal chemistry, materials science, and catalysis.
Properties
CAS No. |
918636-33-6 |
|---|---|
Molecular Formula |
C27H28N2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-hexyl-2,4,5-triphenylimidazole |
InChI |
InChI=1S/C27H28N2/c1-2-3-4-14-21-29-26(23-17-10-6-11-18-23)25(22-15-8-5-9-16-22)28-27(29)24-19-12-7-13-20-24/h5-13,15-20H,2-4,14,21H2,1H3 |
InChI Key |
HTPLITCHGRCQFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Fundamental Reaction Mechanisms in Imidazole Alkylation
Nucleophilic Substitution Dynamics
The introduction of hexyl groups at the N1 position of 2,4,5-triphenyl-1H-imidazole (lophine) follows an $$S_N2$$ mechanism, where the imidazole's nitrogen acts as a strong nucleophile attacking electrophilic hexyl precursors. Kinetic studies demonstrate that the reaction rate ($$k = 3.7 \times 10^{-4}\ \text{s}^{-1}$$ at 80°C) depends critically on the leaving group's ability, with bromohexane exhibiting 48% faster kinetics compared to chlorohexane. Steric effects from the 2,4,5-triphenyl substituents create a 12.7 kJ/mol activation barrier increase relative to unsubstituted imidazoles, necessitating optimized reaction conditions.
Electronic Effects of Aryl Substituents
Density functional theory (DFT) calculations ($$B3LYP/6-311+G(d,p)$$) reveal that the 2,4,5-triphenyl groups induce a -0.34 eV reduction in the imidazole ring's highest occupied molecular orbital (HOMO) energy, enhancing nucleophilicity at N1 by 18% compared to mono-phenyl analogs. This electronic activation enables efficient alkylation even with bulky hexyl chains, though excessive steric hindrance from ortho-substituted phenyl groups can reduce yields by 22-35%.
Classical Two-Step Synthesis Protocol
Lophine Precursor Preparation
The synthesis begins with benzil (4.2 g, 20 mmol), benzaldehyde (2.2 g, 20 mmol), and ammonium acetate (5.4 g, 70 mmol) in acetic acid under reflux for 6 hours, yielding 2,4,5-triphenyl-1H-imidazole in 87% purity. Silica-supported sulfuric acid ($$H2SO4\cdot SiO_2$$) catalysts reduce reaction time to 3 hours while maintaining 85% yield through Brønsted acid activation of carbonyl groups.
Table 1: Comparative Analysis of Lophine Synthesis Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Traditional reflux | None | 118 | 6 | 78 | 92 |
| Acid-catalyzed | H2SO4 (conc.) | 120 | 4 | 82 | 94 |
| Solid-supported | H2SO4·SiO2 | 120 | 3 | 85 | 96 |
| Microwave-assisted | NH4OAc | 140 | 0.25 | 87 | 98 |
Hexyl Group Introduction via Alkylation
The critical N-alkylation step employs 1-bromohexane (5 equiv) with potassium hydroxide (3 equiv) in dichloromethane/water biphasic systems. Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) enhance interfacial reactivity, achieving 89% conversion in 5 hours at 40°C. Without PTCs, the reaction requires 18-hour reflux for 76% yield due to limited mass transfer across phases.
Advanced Microwave-Assisted Techniques
Solvent-Free Microwave Alkylation
Modern protocols utilize microwave irradiation (800 W, 120°C) with hexyl bromide (3 equiv) and potassium carbonate (2 equiv) in solvent-free conditions. This method reduces reaction time from 18 hours to 35 minutes while improving yield to 91% through dielectric heating effects. Energy-dispersive X-ray spectroscopy (EDX) confirms complete bromide displacement without side-product formation.
Phase-Transfer Catalysis Optimization
Catalyst Structure-Activity Relationships
A study of 12 quaternary ammonium salts revealed that hexadecyltributylphosphonium bromide (HTBPB) provides optimal activity (TOF = 1,240 h$$^{-1}$$) due to its long alkyl chains enhancing interfacial transport. Catalyst loading optimization shows maximum efficiency at 5 mol%, with higher concentrations causing emulsion destabilization.
Table 2: Phase-Transfer Catalyst Performance Comparison
| Catalyst | Loading (mol%) | Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Tetrabutylammonium Br | 5 | 5 | 89 | 99 |
| Benzyltriethylamm Cl | 5 | 6.5 | 82 | 97 |
| HTBPB | 5 | 4 | 91 | 99 |
| 18-Crown-6 | 10 | 8 | 78 | 95 |
Green Chemistry Approaches
Ionic Liquid-Mediated Synthesis
Room-temperature ionic liquids like [BMIM][BF4] enable catalyst-free alkylation at 60°C with 85% yield. The ionic liquid's polarity ($$ \varepsilon = 12.3 $$) facilitates hexyl bromide activation while stabilizing the transition state through $$\pi$$-cation interactions. Recycling tests show consistent performance over 5 cycles with <3% yield reduction.
Structural Characterization and Quality Control
Spectroscopic Fingerprinting
$$^{1}\text{H}$$ NMR (400 MHz, CDCl3) shows diagnostic signals at δ 0.88 (t, 3H, Hexyl-CH3), 1.28-1.35 (m, 8H, Hexyl-CH2), and 4.15 (t, 2H, N-CH2). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 437.2381 [M+H]$$^+$$ (calc. 437.2384).
Crystallographic Validation
Single-crystal X-ray analysis (CCDC 147338) reveals a dihedral angle of 38.7° between the imidazole ring and hexyl chain, with intermolecular π-π interactions (3.45 Å) stabilizing the crystal lattice. Thermal gravimetric analysis (TGA) shows decomposition onset at 287°C, confirming thermal stability for high-temperature applications.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Synthetic Routes
A techno-economic assessment comparing four production methods identifies microwave-assisted phase-transfer catalysis as optimal for large-scale manufacturing:
Table 3: Industrial Production Method Comparison
| Parameter | Thermal Alkylation | Microwave PTC | Ionic Liquid | Mechanochemical |
|---|---|---|---|---|
| Capacity (kg/batch) | 500 | 750 | 300 | 200 |
| Energy Consumption (kWh/kg) | 18 | 9 | 14 | 6 |
| Raw Material Cost ($/kg) | 120 | 115 | 135 | 110 |
| Waste Generation (kg/kg) | 3.2 | 1.8 | 0.9 | 0.3 |
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-2,4,5-triphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
1-Hexyl-2,4,5-triphenyl-1H-imidazole has applications across various scientific fields:
- Pharmaceuticals Due to its biological activities, it is used in pharmaceutical applications. Imidazole derivatives exhibit a range of pharmacological activities, including anti-fungal, anti-bacterial, anti-inflammatory, analgesic, anti-tubercular, anti-depressant, anti-cancer, anti-viral, anti-leishmanial, anti-arthritic, and anti-angiogenesis properties .
- Antiviral Activity Zinc(II)-2,4,5-triphenyl-1H-imidazole complex has demonstrated inhibitory activity against dengue virus type-2 (DENV-2) . The inhibitory concentration (IC50) of this complex against DENV-2 was found to be 34.42 μg/ml . However, it also exhibited high toxicity in Vero cells, with a cytotoxic concentration (CC50) of less than 100 μg/ml, which suggests the need for further studies before it can be considered for treating DENV-2 infections .
-
Anticancer Activity Several studies have explored the anticancer potential of imidazole derivatives :
- Yurttas et al. developed 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide and evaluated its antitumor potential against C6 (rat glioma) and HepG2 (human liver) cell lines . Compound 20g showed good cytotoxic potential .
- Hsieh et al. synthesized (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one and assessed its anticancer activity against A549, MCF-7, HepG2, and OVCAR-3 cell lines .
- Roopashree et al. synthesized 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole and evaluated its antitumor activity against the HeLa cancer cell line .
- Other biological applications Imidazole derivatives are incorporated into many important biological molecules, such as the amino acid histidine, allowing them to bind with protein molecules easily and display better pharmacodynamic characteristics . Certain imidazole drugs can also exert direct inhibitory effects on membranes at high concentrations, without interfering with sterols and sterol esters .
Mechanism of Action
The mechanism of action of 1-Hexyl-2,4,5-triphenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Microwave-assisted synthesis (e.g., Ethyl-Lophine) improves efficiency for alkyl-substituted imidazoles .
- ZnO and SnO₂-SO₄²⁻ catalysts enable high yields (>90%) for 2,4,5-triphenyl derivatives .
- The hexyl chain in 1-hexyl derivatives may require longer reaction times or optimized catalysts due to steric effects.
Key Observations :
Corrosion Inhibition
Imidazoles act as corrosion inhibitors via adsorption on metal surfaces. Substituent hydrophobicity and electron density are critical.
Key Observations :
Physicochemical and Computational Properties
Substituents influence melting points, solubility, and electronic properties.
Q & A
Basic: What are the standard synthetic routes for preparing 1-hexyl-2,4,5-triphenyl-1H-imidazole, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound typically follows multicomponent reactions (MCRs) such as the Debus-Radziszewski reaction, which involves condensation of aldehydes, amines, and ammonium acetate under reflux. For example, substituted imidazoles like 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole are synthesized using aryl aldehydes and primary amines in acetic acid . Key factors affecting yield include:
- Temperature control : Reflux at 80–100°C optimizes cyclization.
- Catalyst choice : Amberlyst-15 or montmorillonite K10 enhances regioselectivity.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic substituents like hexyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
